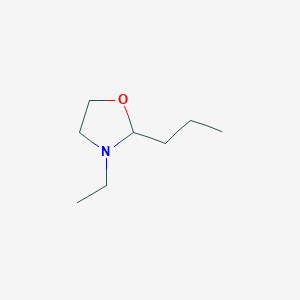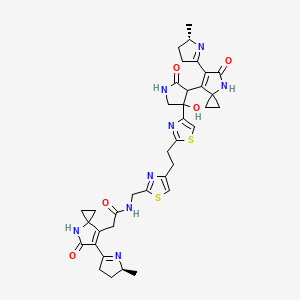
Colibactin 742
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colibactin 742 is a stable derivative of colibactin, a genotoxic compound produced by certain strains of Escherichia coli. It is known for its ability to induce DNA interstrand cross-links, activate the Fanconi Anemia DNA repair pathway, and cause G2/M cell cycle arrest . This compound has garnered significant interest due to its potential implications in colorectal cancer and its unique mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Colibactin 742 involves multiple steps, starting from simple organic molecules. The process typically includes the formation of a linear precursor that mimics the biosynthetic precursor to colibactin. This precursor undergoes several chemical transformations, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
custom synthesis services are available for research purposes, ensuring the compound’s availability for scientific studies .
Analyse Des Réactions Chimiques
Types of Reactions
Colibactin 742 primarily undergoes DNA alkylation and cross-linking reactions. These reactions are crucial for its genotoxic effects, leading to DNA damage and activation of repair pathways .
Common Reagents and Conditions
The synthesis and reactions of this compound often involve reagents such as cyclopropane derivatives, alkylating agents, and various catalysts to facilitate the formation of DNA cross-links .
Major Products Formed
The major products formed from the reactions of this compound include DNA adducts and cross-linked DNA strands. These products are responsible for the compound’s biological activity and its ability to induce cell cycle arrest .
Applications De Recherche Scientifique
Colibactin 742 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the genotoxic effects of colibactins and their role in colorectal cancer. Researchers utilize this compound to investigate DNA damage mechanisms, repair pathways, and the compound’s potential as a therapeutic target .
Mécanisme D'action
Colibactin 742 exerts its effects by inducing DNA interstrand cross-links, which activate the Fanconi Anemia DNA repair pathway. This activation leads to G2/M cell cycle arrest, preventing cells from progressing through mitosis. The compound’s genotoxicity is attributed to its ability to alkylate DNA, causing mutations and potentially leading to cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colibactin 746: Another stable derivative of colibactin with modified DNA-binding residues.
Precolibactins: Precursors to colibactins that share similar biosynthetic pathways.
Uniqueness
Colibactin 742 is unique due to its stability and well-defined structure, which allows for detailed studies of its genotoxic effects. Unlike other colibactin derivatives, this compound provides insights into the structure-activity relationships and facilitates mechanism of action studies .
Propriétés
Formule moléculaire |
C37H42N8O5S2 |
|---|---|
Poids moléculaire |
742.9 g/mol |
Nom IUPAC |
N-[[4-[2-[4-[3-hydroxy-4-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-5-oxopyrrolidin-3-yl]-1,3-thiazol-2-yl]ethyl]-1,3-thiazol-2-yl]methyl]-2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetamide |
InChI |
InChI=1S/C37H42N8O5S2/c1-18-3-6-22(40-18)28-21(35(9-10-35)44-32(28)47)13-25(46)38-14-27-42-20(15-51-27)5-8-26-43-24(16-52-26)37(50)17-39-34(49)31(37)30-29(23-7-4-19(2)41-23)33(48)45-36(30)11-12-36/h15-16,18-19,31,50H,3-14,17H2,1-2H3,(H,38,46)(H,39,49)(H,44,47)(H,45,48)/t18-,19-,31?,37?/m0/s1 |
Clé InChI |
MUFRDBRHJIYYPD-AYLSQICOSA-N |
SMILES isomérique |
C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=N[C@H](CC9)C)O |
SMILES canonique |
CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=NC(CC9)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


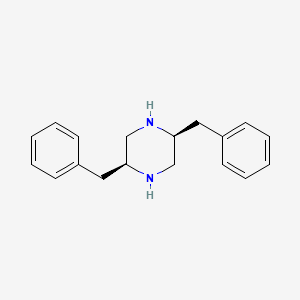
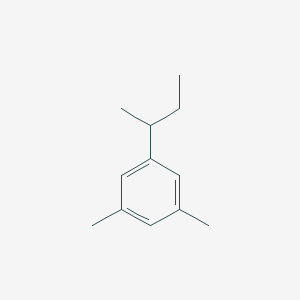

![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
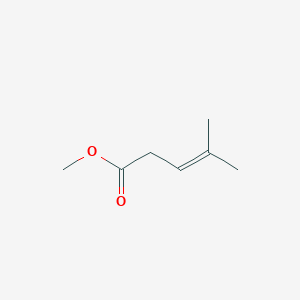

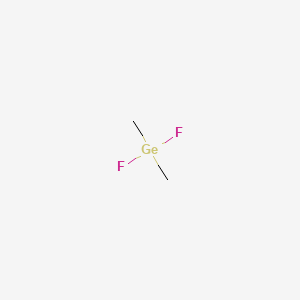


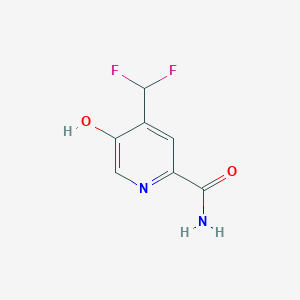
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)

![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
